molecular formula C9H14F2O4 B1321868 Diethyl 2,2-difluoropentanedioate CAS No. 428-97-7

Diethyl 2,2-difluoropentanedioate

Cat. No. B1321868
CAS RN: 428-97-7
M. Wt: 224.2 g/mol
InChI Key: YVPKMLFMDHSTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2-difluoropentanedioate is a chemical compound with the CAS Number: 428-97-7. It has a molecular weight of 224.2 and its IUPAC name is diethyl 2,2-difluoropentanedioate .


Molecular Structure Analysis

The InChI code for Diethyl 2,2-difluoropentanedioate is 1S/C9H14F2O4/c1-3-14-7(12)5-6-9(10,11)8(13)15-4-2/h3-6H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Organic Synthesis

Diethyl 2,2-difluoropentanedioate is a type of ester, which are commonly used in organic synthesis . They can participate in various reactions such as esterification, transesterification, and Claisen condensation, among others.

Fluorinated Building Blocks

This compound is a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased stability and ability to modify the biological activity of drug molecules.

Aliphatic Chain Hydrocarbons

As an aliphatic compound, Diethyl 2,2-difluoropentanedioate could be used in the study of aliphatic chain hydrocarbons . These compounds are often used in the production of lubricants, solvents, and fuels.

Life Science Research

Given its chemical properties, Diethyl 2,2-difluoropentanedioate could potentially be used in life science research . However, the specific applications in this field would require further research.

Analytical Chemistry

Diethyl 2,2-difluoropentanedioate could potentially be used in analytical chemistry, particularly in chromatography and mass spectrometry . These techniques are often used to separate, identify, and quantify compounds in a mixture.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H303 and H320 . This suggests that it may be harmful if swallowed and causes eye irritation.

properties

IUPAC Name

diethyl 2,2-difluoropentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O4/c1-3-14-7(12)5-6-9(10,11)8(13)15-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPKMLFMDHSTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607391
Record name Diethyl 2,2-difluoropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2-difluoropentanedioate

CAS RN

428-97-7
Record name Diethyl 2,2-difluoropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl bromodifluoroacetate (33.2 g) in tetrahydrofuran (94.0 g) was added ethyl acrylate (8.2 g) and copper powder (10.9 g). After heating to 50° C., TMEDA (9.5 g) was added dropwise and the reaction mixture was then stirred for 3 hours at the same temperature. Upon disappearance of ethyl acrylate as the starting material, to the reaction solution was added methyl t-butyl ether (MTBE, 73.7 g) followed by addition of 10% aqueous ammonium chloride solution (49.8 g) dropwise, and the mixture was then stirred for 30 minutes. The remaining copper residue was removed by filtration through a celite, and methyl t-butyl ether (MTBE, 66.3 g) was added to separate the layers. The separated organic layer was washed successively with 10% aqueous NH4Cl solution (66.3 g) and 3 N aqueous hydrochloric acid solution (99.6 g) in order and then distilled under reduced pressure to obtain 55.0 g of the desired title compound.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
catalyst
Reaction Step One
Name
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
73.7 g
Type
solvent
Reaction Step Three
Quantity
49.8 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Commercially available ethyl bromodifluoroacetate (16 mL, 120 mmol) and ethyl acrylate (11 mL, 100 mmol) were dissolved in tetrahydrofuran (100 mL), and copper powder (15.2 g, 240 mmol) and TMEDA (16.7 mL, 110 mmol) were sequentially added thereto at room temperature. After stirring for about 8 hours, the reaction was terminated by the addition of a saturated aqueous solution of 1.0 N hydrochloric acid and was extracted two times with toluene. The reaction solution was distilled under reduced pressure and the concentrated title compound was directly used in the subsequent step without further purification.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2,2-difluoropentanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl 2,2-difluoropentanedioate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diethyl 2,2-difluoropentanedioate
Reactant of Route 4
Diethyl 2,2-difluoropentanedioate
Reactant of Route 5
Diethyl 2,2-difluoropentanedioate
Reactant of Route 6
Diethyl 2,2-difluoropentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.